molecular formula C5H9ClN2OS2 B2876568 3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride CAS No. 1266686-46-7

3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride

Cat. No.: B2876568
CAS No.: 1266686-46-7
M. Wt: 212.71
InChI Key: QPNMRZNJKJFAFJ-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride is a synthetic organic compound with a unique thiazolidinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, biochemistry, and industrial chemistry. Its structure features a thiazolidinone ring, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride typically involves the reaction of 2-mercaptoacetic acid with ethylenediamine, followed by cyclization and subsequent hydrochloride salt formation. The general steps are as follows:

    Formation of Intermediate: Ethylenediamine reacts with 2-mercaptoacetic acid under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the thiazolidinone ring.

    Hydrochloride Salt Formation: The final product is obtained by treating the thiazolidinone with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazolidinone ring, potentially opening the ring or reducing the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced thiazolidinone derivatives.

    Substitution Products: Various substituted thiazolidinones depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: It exhibits antimicrobial properties, which are being explored for therapeutic applications.

Medicine:

    Drug Development: Due to its biological activity, the compound is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the aminoethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    2-Mercaptoacetic Acid Derivatives: These compounds share the mercapto group and exhibit similar reactivity.

    Thiazolidinone Derivatives: Compounds with the thiazolidinone core structure, such as 2-thioxo-4-thiazolidinone, have comparable biological activities.

Uniqueness: 3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride is unique due to the presence of both the aminoethyl and thiazolidinone groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(2-aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS2.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNMRZNJKJFAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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